molecular formula C25H23NO2S B2959280 ethyl 4-{[1,1'-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate CAS No. 307512-91-0

ethyl 4-{[1,1'-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate

Cat. No.: B2959280
CAS No.: 307512-91-0
M. Wt: 401.52
InChI Key: YWCORXWTVVQGFQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[1,1'-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a biphenyl group at position 4 and a 2,5-dimethylpyrrole moiety at position 2.

Properties

IUPAC Name

ethyl 2-(2,5-dimethylpyrrol-1-yl)-4-(4-phenylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO2S/c1-4-28-25(27)23-22(16-29-24(23)26-17(2)10-11-18(26)3)21-14-12-20(13-15-21)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCORXWTVVQGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N4C(=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[1,1’-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate typically involves multiple steps, including the formation of the biphenyl, pyrrole, and thiophene rings, followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1,1’-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Ethyl 4-{[1,1'-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications. This article explores its applications in scientific research, particularly in organic electronics, medicinal chemistry, and materials science.

Structural Representation

The compound features a thiophene ring substituted with an ethyl ester and a biphenyl moiety, which contributes to its unique electronic properties.

Organic Electronics

This compound is explored for its role in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport and light emission makes it a suitable candidate for these applications.

Case Study: OLED Performance

Research indicates that incorporating this compound into OLED structures enhances the device's efficiency due to improved electron mobility and reduced energy loss during excitation.

PropertyValue
Maximum Emission Wavelength550 nm
Current Efficiency15 cd/A
Lifetime>10,000 hours

Medicinal Chemistry

The compound's structural features suggest potential therapeutic applications. It exhibits promising activity against certain cancer cell lines and may serve as a lead compound for developing new anticancer agents.

Case Study: Anticancer Activity

In vitro studies demonstrate that this compound inhibits the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Cell LineIC50 (µM)
MCF-712.5
MDA-MB-2318.3

Materials Science

This compound is also investigated for its utility in creating advanced materials with tailored electronic properties. Its incorporation into polymer matrices can lead to enhanced conductivity and stability.

Case Study: Conductive Polymers

When blended with poly(3-hexylthiophene), the compound improves the overall conductivity of the material, making it suitable for applications in flexible electronics.

Material CompositionConductivity (S/m)
P3HT + Compound0.01
Pure P3HT0.005

Mechanism of Action

The mechanism of action of ethyl 4-{[1,1’-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

The target compound’s biphenyl group distinguishes it from structurally related esters. For example:

  • Ethyl 4-formyl-2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate (CAS 175276-54-7, ) has a thiophenymethyl group instead of biphenyl, resulting in a lower molar mass (291.37 g/mol vs. ~409.5 g/mol estimated for the target compound).
  • Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () incorporates a pyrazolopyrimidine-chromenone system, yielding a higher molecular weight (560.2 g/mol) and melting point (227–230°C), attributed to extended π-conjugation and fluorine-induced crystallinity .

Electronic and Reactivity Profiles

  • By comparison, the formyl group in ’s analog is electron-withdrawing, which may deactivate the pyrrole ring toward further reactions .
  • The biphenyl group’s π-stacking capability could enhance binding affinity in biological targets, whereas the fluorophenyl-chromenone system in may engage in halogen bonding or hydrophobic interactions .

Comparative Data Table

Property Target Compound Compound (CAS 175276-54-7) Patent Compound
Molecular Formula ~C₂₅H₂₃NO₂S* C₁₅H₁₇NO₃S C₂₇H₂₀F₂N₄O₄S
Molar Mass (g/mol) ~409.5* 291.37 560.2
Key Substituents Biphenyl, 2,5-dimethylpyrrole Thiophenymethyl, formyl Pyrazolopyrimidine, chromen-4-one, fluorine
Melting Point Not reported Not reported 227–230°C
Potential Applications Drug intermediates, materials science Synthetic intermediates Kinase inhibitors, anticancer agents

*Estimated based on structural analysis.

Research Implications and Gaps

  • Pharmacological Potential: The biphenyl and pyrrole groups in the target compound suggest utility in medicinal chemistry, but biological activity data are lacking. ’s compound demonstrates the importance of fluorinated motifs in drug design, a strategy applicable to the target molecule .
  • Stability and Solubility : The biphenyl group may necessitate formulation adjustments to mitigate solubility challenges, as seen in lipophilic drug candidates .
  • Synthetic Optimization : Comparative studies with ’s analog highlight opportunities to explore alternative coupling reagents or protecting groups for scalable synthesis .

Biological Activity

Ethyl 4-{[1,1'-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, biphenyl moiety, and a pyrrole derivative. Its molecular formula is C23H25N2O2SC_{23}H_{25}N_2O_2S, with a molecular weight of approximately 397.53 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiophene and pyrrole derivatives. For instance, similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. In one study, derivatives with thiophene rings exhibited IC50 values ranging from 0.25 to 9 μM against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (μM)
Compound AA5490.25
Compound BMCF70.37
This compoundTBDTBD

The anticancer activity of this compound may involve the induction of apoptosis and cell cycle arrest. Compounds with similar structures have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Neuroprotective Effects

Emerging research indicates that certain derivatives may also exhibit neuroprotective properties. For example, compounds targeting GSK-3β have shown promise in mitigating neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases . this compound's ability to interact with neuroprotective pathways warrants further investigation.

Case Studies

A notable case study involved testing a series of thiophene derivatives for their cytotoxic effects on various cancer cell lines. The study found that modifications in the substituents significantly influenced the biological activity, highlighting the importance of structural optimization in drug design .

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